

Reactive blue 224 chemical structure and properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive blue 224*

Cat. No.: *B1166368*

[Get Quote](#)

An In-depth Technical Guide to **Reactive Blue 224**

This guide provides a comprehensive overview of the chemical structure, and physicochemical properties of the triphenodioxazine dye, **Reactive Blue 224**. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document includes available quantitative data, general experimental protocols, and a visualization of its biodegradation pathway.

Chemical Structure and Identification

Reactive Blue 224, also known by its Colour Index name C.I. **Reactive Blue 224**, is a synthetic dye belonging to the triphenodioxazine class.^[1] Its chemical structure is characterized by a complex aromatic system, which is responsible for its greenish-light blue color.^[1]

Molecular Formula: $C_{26}H_{24}Cl_2K_1N_4Na_1O_{20}S_6$ ^[2]

Calculated Molecular Weight: 1133.9 g/mol

CAS Number: 122390-99-2^{[3][4][5]}

Synonyms: LevaFix Royal Blue E-FR^{[3][5]}

Physicochemical Properties

The following table summarizes the available quantitative physicochemical data for **Reactive Blue 224**. It is important to note that comprehensive experimental data for this specific dye is limited in publicly accessible literature.

Property	Value	Reference
Molecular Formula	<chem>C26H24Cl2K1N4Na1O20S6</chem>	[2]
Molecular Weight	1133.9 g/mol	Calculated
Appearance	Greenish light blue powder	[1]
Density	1.909 g/cm ³ at 20°C	[3] [4] [6]
Water Solubility	8 g/L at 20°C	[3] [4] [6]
LogP (Octanol-Water)	-3.3	[6]
Chemical Class	Triphenodioxazine	[1]

Experimental Protocols

Detailed experimental protocols for the characterization of **Reactive Blue 224** are not readily available. However, the following are general methodologies for determining the key physicochemical properties of reactive dyes, which can be adapted for **Reactive Blue 224**.

Determination of Water Solubility

Principle: The solubility of a dye is determined by finding the maximum concentration that dissolves in water at a specified temperature without forming a precipitate. The filter paper spot method is a common and practical approach.

Methodology:

- Prepare a series of aqueous solutions of **Reactive Blue 224** with increasing concentrations (e.g., 1, 2, 5, 8, 10 g/L) in deionized water.
- Stir each solution vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 20°C).

- Using a pipette, withdraw a small aliquot (e.g., 0.5 mL) from the supernatant of each solution.
- Carefully spot the aliquot onto a piece of qualitative filter paper.
- Allow the filter paper to dry completely.
- Visually inspect the dried spots. The highest concentration that results in a uniform spot without a visible ring of undissolved dye particles is recorded as the solubility.

Density Measurement of Powdered Dye

Principle: The true density of a powder is determined by measuring its mass and its volume, excluding inter-particle voids and pores. Gas pycnometry is a standard and accurate method for this measurement.

Methodology:

- Accurately weigh a sample of the dry **Reactive Blue 224** powder.
- Place the sample in the sample chamber of a gas pycnometer.
- The instrument will then perform a series of steps involving the expansion of an inert gas (typically helium) from a reference chamber into the sample chamber.
- By measuring the pressure changes, the volume of the solid material is determined based on the gas displacement principle.
- The density is then calculated by dividing the mass of the sample by its measured volume.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λ_{max}) and to quantify the dye concentration in a solution using the Beer-Lambert law.

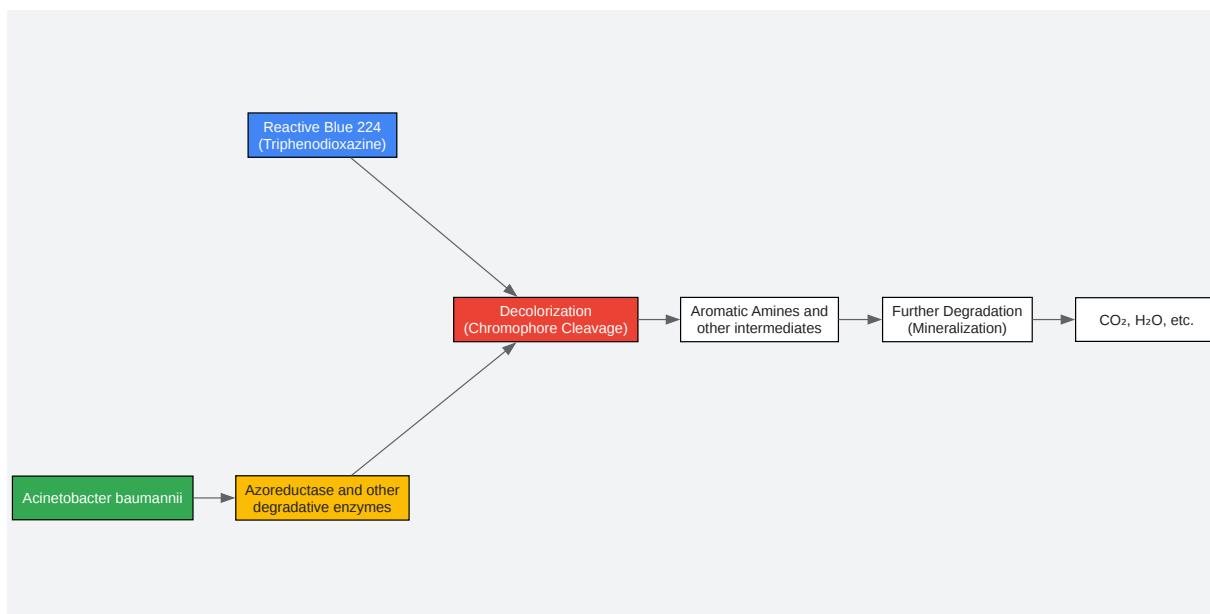
Methodology:

- Prepare a stock solution of **Reactive Blue 224** of a known concentration in a suitable solvent (e.g., deionized water).
- From the stock solution, prepare a series of dilutions of known concentrations.
- Record the UV-Vis spectrum of each solution over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent as a blank.
- Identify the λ_{max} from the spectrum of the most concentrated solution.
- Measure the absorbance of each solution at the λ_{max} .
- A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the dye molecule by measuring the absorption of infrared radiation at different frequencies.

Methodology:


- Prepare the sample for analysis. A common method for solid samples is to create a potassium bromide (KBr) pellet.
- Mix a small amount of the dry **Reactive Blue 224** powder with spectroscopic grade KBr.
- Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the FTIR spectrum over a specified range of wavenumbers (e.g., 4000-400 cm^{-1}).
- Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Biodegradation of Reactive Blue 224

Reactive Blue 224 has been shown to be biodegradable by certain microorganisms, such as the bacterium *Acinetobacter baumannii*. The biodegradation process involves the enzymatic breakdown of the complex dye molecule into smaller, less colored, and potentially less toxic compounds.

Biodegradation Workflow by *Acinetobacter baumannii*

The following diagram illustrates the general workflow for the biodegradation of **Reactive Blue 224** by *Acinetobacter baumannii*. This process typically involves an initial decolorization step, which is the result of the cleavage of the chromophoric structure, followed by further degradation of the resulting aromatic amines.

[Click to download full resolution via product page](#)

Caption: Biodegradation workflow of **Reactive Blue 224**.

Conclusion

Reactive Blue 224 is a commercially important triphenodioxazine dye with a defined chemical structure. While some of its physicochemical properties have been reported, a comprehensive experimental characterization is still needed. The provided generic experimental protocols can serve as a starting point for such investigations. Furthermore, the biodegradation of **Reactive Blue 224** represents an important area of research for environmental remediation, and the outlined workflow provides a conceptual framework for this process. This guide serves as a valuable resource for scientists and researchers working with or investigating this reactive dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]
- 2. fsw.cc [fsw.cc]
- 3. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 4. scribd.com [scribd.com]
- 5. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Reactive blue 224 chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166368#reactive-blue-224-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com